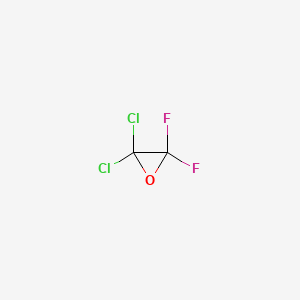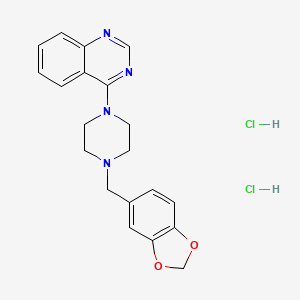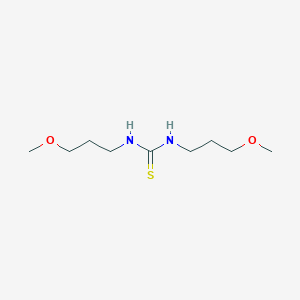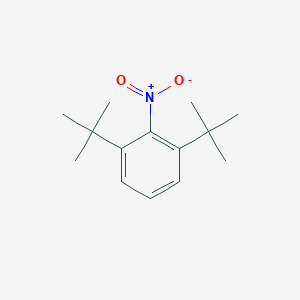
1,3-Di-tert-butyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-tert-butyl-2-nitrobenzene is an organic compound with the molecular formula C14H21NO2 It is a derivative of nitrobenzene, where two tert-butyl groups are attached to the benzene ring at the 1 and 3 positions, and a nitro group is attached at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Di-tert-butyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,3-di-tert-butylbenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Di-tert-butyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitro derivatives.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Halogenating agents like bromine (Br2), aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: 1,3-Di-tert-butyl-2-aminobenzene.
Reduction: this compound derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,3-Di-tert-butyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Di-tert-butyl-2-nitrobenzene involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
1,3-Di-tert-butylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-tert-Butyl-2-nitrobenzene: Has only one tert-butyl group, resulting in different steric and electronic properties.
1,3,5-Tri-tert-butyl-2-nitrobenzene: Contains an additional tert-butyl group, affecting its reactivity and applications
Uniqueness: 1,3-Di-tert-butyl-2-nitrobenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The combination of two tert-butyl groups and a nitro group makes it a valuable compound for various synthetic and industrial applications .
Propriétés
Numéro CAS |
15141-43-2 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1,3-ditert-butyl-2-nitrobenzene |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-8-7-9-11(14(4,5)6)12(10)15(16)17/h7-9H,1-6H3 |
Clé InChI |
CJSMVPPUTGLGBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


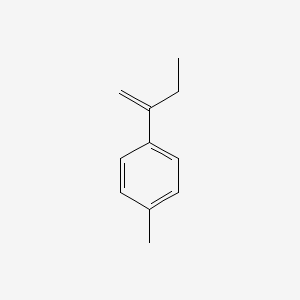
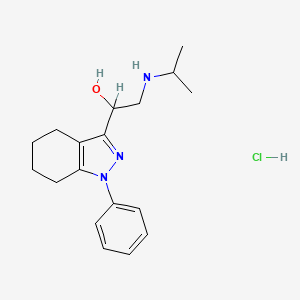
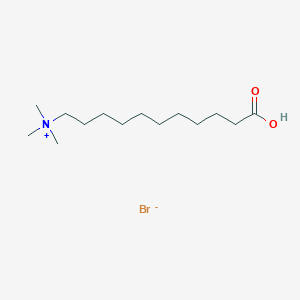
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)

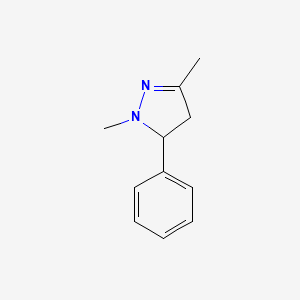
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
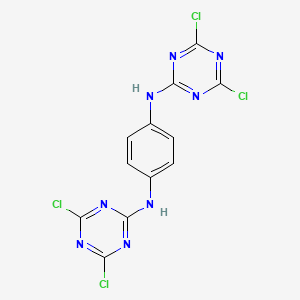

![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
